REACTION_CXSMILES
|
[C:1]([Li])(C)(C)[CH3:2].[CH2:6]([C:10]1[CH:11]=[C:12]([C:16]([OH:18])=[O:17])[S:13][C:14]=1[CH3:15])[CH:7]([CH3:9])[CH3:8].ICC>C1COCC1>[CH2:1]([C:11]1[C:10]([CH2:6][CH:7]([CH3:9])[CH3:8])=[C:14]([CH3:15])[S:13][C:12]=1[C:16]([OH:18])=[O:17])[CH3:2]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Li]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)C=1C=C(SC1C)C(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
6.18 g
|
Type
|
reactant
|
Smiles
|
ICC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
6.18 g
|
Type
|
reactant
|
Smiles
|
ICC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at −78° C. for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture is stirred for 1 h at −78° C
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
to warm to rt over a period of 15 h
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
The reaction is quenched
|
Type
|
ADDITION
|
Details
|
by adding 1 M aq. NaH2PO4 (20 mL) and 1 N aq. HCl (50 mL)
|
Type
|
EXTRACTION
|
Details
|
the mixture is extracted with chloroform (1×100 mL, 3×30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts are dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product is purified by MPLC on silica gel eluting with a gradient of EA in hexane
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=C(SC(=C1CC(C)C)C)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.29 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |